5-epi-Isospongiaquinone

Beschreibung

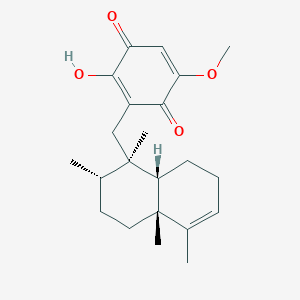

5-epi-Isospongiaquinone is a sesquiterpene/quinone natural product first isolated from the Australian marine sponge Spongia hispida in 1992 . Its structure comprises a drimane-type sesquiterpene fused to a quinone moiety, with absolute stereochemistry established as 5S,8S,9R,10S through spectroscopic analysis and chemical correlation with isospongiaquinone . During isolation, an ethylated analog, 5-epi-homoisospongiaquinone, was also identified, though it is hypothesized to be an artifact of the extraction process .

Eigenschaften

Molekularformel |

C22H30O4 |

|---|---|

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

3-[[(1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21-,22+/m0/s1 |

InChI-Schlüssel |

LKNAVZKSKJJHQH-UPOGBMBOSA-N |

Isomerische SMILES |

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C |

Kanonische SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C |

Synonyme |

5-epi-isospongiaquinone isospongiaquinone |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 5-epi-isospongiaquinone becomes evident when compared to related sesquiterpene quinones. Below is a detailed analysis of its key analogs:

Isospongiaquinone

- Structural Differences: Isospongiaquinone shares the same drimane-quinone skeleton but differs in stereochemistry at C-5 (5R configuration in isospongiaquinone vs. 5S in this compound) .

- Biological Activity: Both compounds exhibit antibiotic properties, but this compound demonstrates broader-spectrum activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA) .

- Synthesis: Acid-catalyzed rearrangements interconvert ilimaquinone (a related metabolite) with both isospongiaquinone and its 5-epi counterpart, highlighting their biosynthetic relationship .

5-epi-Homoisospongiaquinone

- Structural Differences : This analog features an additional ethyl group at C-15, likely introduced during isolation .

- Biological Activity: Limited data exist, but its structural modification may reduce bioactivity compared to this compound, as seen in similar ethylated derivatives .

Smenoqualone

- Structural Relationship: Smenoqualone is proposed to arise from acid-catalyzed rearrangement of this compound . It lacks the hydroxyl group on the quinone ring.

- Biological Activity: Unlike this compound, smenoqualone is inactive in antimicrobial, antifungal, and cytotoxic assays, underscoring the critical role of the free quinone hydroxyl group for bioactivity .

Ilimaquinone and 5-epi-Ilimaquinone

- Structural Differences: Ilimaquinone possesses a rearranged 4,9-friedodrimane skeleton, while 5-epi-ilimaquinone shares the 5S configuration with this compound .

- Biological Activity: Both compounds show cytotoxicity against human tumor cell lines (e.g., HepG2, MCF-7), but this compound exhibits additional antibiotic effects absent in ilimaquinone derivatives .

Nakijiquinones

- Functional Comparison: Nakijiquinones (e.g., nakijiquinone P) share a drimane-quinone framework but lack the C-5 hydroxyl group. They inhibit tyrosine kinases (e.g., EGFR) rather than demonstrating antibiotic activity, indicating divergent structure-activity relationships .

Data Tables

Table 1. Structural and Stereochemical Comparison

Key Research Findings

Stereochemical Impact: The 5S configuration in this compound enhances antibiotic potency compared to its 5R counterparts, likely due to improved target binding .

Biosynthetic Flexibility: Acid-catalyzed rearrangements interconvert ilimaquinone, isospongiaquinone, and their 5-epi derivatives, suggesting a shared biosynthetic pathway .

Activity Determinants: The free hydroxyl group on the quinone ring is critical for antimicrobial activity, as its absence (e.g., in smenoqualone) abolishes bioactivity .

Synthetic Accessibility: Stereocontrolled synthesis of the cis-decalin framework in this compound has been achieved using scandium triflate-catalyzed homologation, enabling further pharmacological exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.